Epstein-Barr virus-induced G protein-coupled receptor 2 (EBI2, also known as GPR183) is an oxysterol receptor involved in B cell migration and function. NIBR189 is an antagonist of EBI2 (IC50s = 11 and 15 nM for human and mouse receptors, respectively). It is selective for EBI2 over a panel of other receptors, enzymes, and transporters. NIBR189 blocks the oxysterol-induced migration of U937 monocytic cells. A high-affinity, potent and selective EBI2 (GPR183) antagonist (IC50 = 16 nM against 10 nM 7α,25-OHC for binding human EBI2) that inhibits 7α,25-OHC-induced GTPγS binding (IC50 = 8.5 and 7.0 nM, respectively, against 0.33 and 0.1 nM OHC; human EBI2-expressing CHO membrane), calcium mobilization (IC50 = 11 and 15 nM using human or mouse EBI2-transfected cells, respectively), and chemotaxis (IC50 = 0.3 nM against 20 nM OHC-induced U937 migration). NBIR189 displays no inhibitory potency against 5HT2A, muscarinic acetylcholine receptor M2, adrenoreceptor α1A, nor significant affintiy toward 18 other GPCRs/transporters/enzymes, and exhibits good pharmacokinetic properties and oral availability in mice (AUC = 3608 nmol h/L, Cmax = 835 nM, tmax = 1 h, F = 49%; 3 mg/kg p.o.). A useful tool for probing EBI2-mediated physiological functions and autoimmune disorders. Potent and selective antagonist of the G protein-coupled receptor identified as EBI2 (GPR183) (IC50 values are 11 and 15 nM for human and mouse EBI2 receptors, respectively). This compound exhibits selectivity for EBI2 over other receptors, enzymes and transporters. In addition, NIBR189 blocks oxysterol-induced migration of U937 monocyte cells. NIBR-189 is a potent and selective EBI2 (GPR183) receptor antagonist (IC50 values are 11 and 15 nM for human and mouse EBI2 receptors respectively). NIBR-189 blocks migration of a monocyte cell line called U937, suggesting a functional role of the oxysterol/EBI2 pathway in these immune cells.
Related Compounds
7α,25-Dihydroxycholesterol
Compound Description: 7α,25-Dihydroxycholesterol is an oxysterol and the most potent endogenous agonist of the G protein-coupled receptor GPR183 (also known as EBI2). [, , , , ] It is synthesized from 25-hydroxycholesterol by the enzyme cytochrome P450 family 7 subfamily B member 1 (CYP7B1). [] Studies have shown that 7α,25-dihydroxycholesterol exhibits protective effects against lipid accumulation in hepatocytes, potentially through the GPR183 signaling pathway. [, ] It has also been implicated in oxiapoptophagy, a process involving apoptosis, oxidative stress, and autophagy, in mouse fibroblast cells. []
Relevance: 7α,25-Dihydroxycholesterol is the primary endogenous agonist of GPR183, the receptor that NIBR189 antagonizes. [, , , , ] Understanding the effects of 7α,25-dihydroxycholesterol helps elucidate the potential therapeutic applications of modulating GPR183 activity using compounds like NIBR189.
25-Hydroxycholesterol (25HC)
Compound Description: 25-Hydroxycholesterol is an oxysterol that acts as a precursor to 7α,25-Dihydroxycholesterol. [, ] It is generated from cholesterol by the enzyme cholesterol-25-hydroxylase (CH25H). [, ] While 25HC has demonstrated antiviral activity against some viruses, its effects on SARS-CoV-2 infection have been a subject of investigation. [, ] Some studies suggest that 25HC might worsen early SARS-CoV-2 pathogenesis in mice, potentially by amplifying inflammation and contributing to microvascular injury. []
Relevance: 25-Hydroxycholesterol is part of the same metabolic pathway as 7α,25-dihydroxycholesterol, the primary endogenous agonist of GPR183. [, ] NIBR189, as an antagonist of GPR183, could potentially modulate the downstream effects of 25-Hydroxycholesterol, particularly in the context of inflammation and immune response.
T0901317
Compound Description: T0901317 is a synthetic Liver X Receptor (LXR) activator. [, ] In studies using hepatocyte models, T0901317 has been shown to induce lipid accumulation and increase the expression of SREBP-1c, a key transcription factor involved in lipid synthesis. [, ]
Relevance: T0901317's role in inducing hepatocellular steatosis is countered by the activation of GPR183 by 7α,25-dihydroxycholesterol. [, ] This suggests that NIBR189, as a GPR183 antagonist, might influence LXR-mediated lipid metabolism pathways, highlighting a potential area of interaction between these compounds.
NIBR51
Compound Description: NIBR51 is a small molecule identified as an agonist of the EBI2 receptor (GPR183). [] Its discovery facilitated the development of high-throughput screening assays to identify EBI2 antagonists. []
Relevance: NIBR51, as an agonist of GPR183, has an opposing effect to NIBR189, which acts as an antagonist. [] The identification of NIBR51 represents an important step in the development of compounds targeting GPR183, ultimately leading to the discovery of NIBR189.
Compound Description: This compound, also known as NIBR189, is a potent and selective antagonist of the G protein-coupled receptor GPR183 (EBI2). [, , , , ] It is known to inhibit the activity of 7α,25-dihydroxycholesterol, the endogenous agonist of GPR183. [, , , ] NIBR189 has shown efficacy in reducing inflammatory responses and pathological symptoms in a mouse model of colitis. []
Compounds with the Benzo[d]thiazole Structural Motif
Compound Description: Researchers exploring GPR183 antagonists discovered that incorporating a benzo[d]thiazole motif into the structure of NIBR189 led to improved pharmacokinetic properties and reduced hERG inhibition while maintaining potent antagonistic activity against GPR183. [] This structural modification resulted in the development of compound 33, which demonstrated robust in vitro and in vivo activity against inflammatory bowel disease. []
Relevance: The identification of compound 33 highlights the significance of structural modifications in optimizing the drug-like properties of GPR183 antagonists. [] These findings suggest that further exploration of benzo[d]thiazole derivatives could lead to the development of even more potent and selective GPR183 antagonists with improved therapeutic potential.
Source and Classification
NIBR189 was developed by the Novartis Institutes for BioMedical Research and is classified as a small molecule drug candidate. Its primary function is to inhibit the activation of EBI2 by oxysterols, specifically 7α,25-dihydroxycholesterol, which plays a significant role in immune cell migration and function.
Synthesis Analysis
Methods and Technical Details
The synthesis of NIBR189 involves several organic chemistry techniques, including multi-step reactions that typically require careful control of reaction conditions such as temperature and pH. While specific synthetic pathways for NIBR189 are proprietary, it generally follows standard practices for synthesizing complex organic compounds, including:
Starting Materials: Selection of appropriate precursors that can be transformed through various reactions.
Reactions: Common reactions may include alkylation, acylation, and cyclization to build the desired molecular framework.
Purification: Techniques such as chromatography (e.g., high-performance liquid chromatography) are employed to isolate the final product from by-products and unreacted materials.
Molecular Structure Analysis
Structure and Data
The molecular structure of NIBR189 has been characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. The compound's structure features multiple functional groups that contribute to its binding affinity for the EBI2 receptor. Key structural characteristics include:
Molecular Formula: C19H24N2O3
Molecular Weight: Approximately 328.41 g/mol
Functional Groups: Includes amine, hydroxyl, and aromatic components that enhance its interaction with biological targets.
Chemical Reactions Analysis
Reactions and Technical Details
NIBR189 primarily functions through competitive inhibition of oxysterol binding to the EBI2 receptor. The key reactions involved include:
Binding Affinity Studies: NIBR189 competes with 7α,25-dihydroxycholesterol for binding to EBI2, demonstrating an IC50 value of approximately 0.23 μM.
Cellular Assays: In vitro studies show that treatment with NIBR189 alters lipid accumulation in hepatocytes by antagonizing the effects of oxysterols on liver X receptor activation.
Mechanism of Action
Process and Data
The mechanism of action for NIBR189 involves its role as an inverse agonist at the EBI2 receptor. By binding to this receptor, NIBR189 stabilizes it in an inactive conformation, preventing the conformational changes necessary for signal transduction via G-proteins. This action results in:
Reduced Cellular Signaling: Inhibition of downstream signaling pathways associated with immune responses.
Altered Lipid Metabolism: Decreased activation of liver X receptors leads to reduced lipid accumulation in liver cells.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
NIBR189 exhibits several notable physical and chemical properties:
Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
Stability: Stability under various pH conditions is crucial for its efficacy; stability studies are typically conducted to assess degradation over time.
Melting Point: Specific melting point data may vary based on purity but is essential for characterizing solid forms.
Applications
Scientific Uses
NIBR189 has potential applications in several areas:
Immunology Research: Its ability to modulate EBI2 activity makes it a valuable tool for studying immune cell behavior and signaling pathways.
Metabolic Disorders: The compound's influence on lipid metabolism positions it as a candidate for investigating treatments for conditions like non-alcoholic fatty liver disease.
Drug Development: As a prototype inverse agonist, NIBR189 serves as a lead compound for developing new therapeutics targeting G-protein-coupled receptors involved in various diseases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Loperamide is an opiate which potently and selectively activates μ opioid receptors (Ki = 0.16 nM) exclusively in the periphery. N-Desmethyl-loperamide (dLop) is a major metabolite of loperamide. Like loperamide, dLop is a substrate of the ATP-dependent efflux transporter, P-glycoprotein. As a result, both the parent compound and the metabolite display restricted passage through the blood-brain barrier. dLop in biological samples can be analyzed by a variety of methods. Desmethyl loperamide is a monocarboxylic acid amide that is the methylamide of 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanoic acid. It has a role as a drug metabolite. It is a member of piperidines, a tertiary alcohol, a monocarboxylic acid amide and a member of monochlorobenzenes.
N-Desmethyltamoxifen is a stilbenoid. N-Desmethyltamoxifen is a main metabolite of the selective estrogen receptor modulator tamoxifen with anti-estrogen activity. N-desmethyltamoxifen blocks estrogen from binding to the estrogen receptor. This may inhibit estrogen-associated signaling and tumor growth in estrogen-positive tumor cells. Conversion of N-desmethyltamoxifen from tamoxifen is catalyzed by cytochrome P-450 enzymes 3A4 and 3A5. N-desmethyltamoxifen is further hydroxylated, mainly by CYP2D6, to endoxifen, the major clinically active metabolite of tamoxifen.
Novel Inhibitor of New Delhi Metallo-β-lactamase-1 (NDM-1) NDM-1 inhibitor-1 is an inhibitor of new delhi metallo-β-lactamase-1 (NDM-1). New Delhi Metallo-β-Lactamase-1 (NDM-1) has drawn great attention due to its diverse antibiotic resistant activity.
NDT 9513727 is a competitive antagonist of the C5a receptor (C5aR; IC50 = 11.6 nM for human recombinant receptors) that has inverse agonist activity in a GTPγ[35S] assay. It is selective for human recombinant over rat and mouse recombinant C5aRs (IC50 = >10 µM for both) but does have activity at macaque and gerbil receptors (IC50s = 7.3 and 6.4 nM, respectively). NDT 9513727 inhibits degranulation in U937 cells stimulated with C5a (IC50 = 7.1 nM). It also prevents neutropenia induced by human recombinant C5a in gerbils (ED50 = 2.2 mg/kg) and in cynomolgus macaques when administered at doses of 5 and 25 mg/kg. NDT9513727 potent, selective, and competitive antagonist for C5aR1.